2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine
Description
2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine is a pyrimidine derivative featuring a sulfanyl group substituted with a 2-aminopropyl chain and methyl groups at the 4- and 6-positions.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-6(10)5-13-9-11-7(2)4-8(3)12-9/h4,6H,5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANUYBPRCOOFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 2-aminopropylthiol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the aminopropylsulfanyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a suitable solvent like ethanol or dimethyl sulfoxide .
Chemical Reactions Analysis
2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the aminopropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Scientific Research Applications
2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The aminopropylsulfanyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog Identified
The closest structural analog available in the provided evidence is 2-{[(azetidin-3-yl)methyl]sulfanyl}-4,6-dimethylpyrimidine (CAS: 1706441-78-2, molecular formula: C₁₀H₁₅N₃S) . While both compounds share the 4,6-dimethylpyrimidine core and a sulfanyl-substituted side chain, critical differences arise in the substituent groups:
| Property | 2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine | 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,6-dimethylpyrimidine |
|---|---|---|
| Substituent on Sulfanyl | 2-Aminopropyl (C₃H₈N) | Azetidin-3-ylmethyl (C₄H₈N) |
| Molecular Formula | C₁₀H₁₆N₄S (inferred) | C₁₀H₁₅N₃S |
| Nitrogen Content | Higher (4 N atoms) | Lower (3 N atoms) |
| Ring System | Pyrimidine only | Pyrimidine + azetidine (4-membered ring) |
Functional Implications
Reactivity and Solubility: The 2-aminopropyl group in the target compound introduces a primary amine, which may enhance solubility in polar solvents (e.g., water or ethanol) compared to the azetidine analog. The azetidine group, a strained 4-membered ring, could impart rigidity and reduce conformational flexibility .
Pharmacological Potential: The primary amine in this compound could serve as a hydrogen-bond donor, enhancing interactions with biological targets (e.g., enzymes or receptors). In contrast, the azetidine analog’s tertiary amine may limit such interactions but improve metabolic stability .
Crystallographic Data: While neither compound’s crystal structure is explicitly described in the evidence, the SHELX software suite (widely used for small-molecule refinement) could theoretically resolve their structures. For example, SHELXL’s constraints and restraints are critical for refining disordered side chains, which may apply to the flexible aminopropyl group .
Limitations of Available Data
- Experimental Data Gaps: Key parameters (e.g., melting point, stability, spectroscopic data) for this compound are absent in the provided evidence. Comparisons rely heavily on inferred properties from the azetidine analog.
- Synthetic Pathways: No details are provided about the synthesis or purification of either compound, limiting mechanistic comparisons.
Biological Activity
2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with a sulfanyl group and an aminoalkyl chain. Its molecular formula is with a molecular weight of approximately 214.3 g/mol. The structure can be represented as follows:
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The biological activity of this compound may involve:
- Adenosine Receptor Modulation : Studies have shown that pyrimidine derivatives can act as ligands for adenosine receptors, influencing pathways related to inflammation and neuroprotection .
- Antimicrobial Activity : Similar compounds have demonstrated bactericidal properties, suggesting potential applications in treating bacterial infections .
Table 1: Biological Activities of Related Compounds
Case Studies
- Antimicrobial Activity : A study evaluating the efficacy of various aminopyrimidine derivatives found that certain analogs exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties due to its structural characteristics .
- Adenosine Receptor Affinity : In a comprehensive evaluation of pyrimidine derivatives as adenosine receptor ligands, it was found that modifications at specific positions on the pyrimidine ring significantly altered receptor affinity and selectivity. This indicates that the structural features of this compound may influence its pharmacological profile in a similar manner .
Research Findings
Recent studies have focused on optimizing the biological activity of pyrimidine derivatives through structural modifications. The introduction of various substituents has been shown to enhance selectivity for specific adenosine receptor subtypes, which is crucial for developing targeted therapies .
Moreover, the compound's potential as an anti-inflammatory agent has been suggested based on its ability to modulate COX-2 enzyme activity, a key player in inflammatory processes .
Q & A
Q. What are the recommended synthetic routes for 2-[(2-aminopropyl)sulfanyl]-4,6-dimethylpyrimidine in academic laboratories?
The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example:
- Nucleophilic substitution : React 2-chloro-4,6-dimethylpyrimidine with 2-aminopropanethiol under basic conditions (e.g., K₂CO₃ in DMF). Monitor progress via TLC and purify via column chromatography (SiO₂, petroleum ether:ethyl acetate gradients) .
- Suzuki-Miyaura coupling : Use a halogenated pyrimidine precursor with a boronic acid derivative of the sulfanyl-aminopropyl group. Optimize catalytic systems (e.g., Pd(PPh₃)₄, Na₂CO₃, in THF/H₂O) for higher yields .
Q. How is structural characterization of this compound performed?
- NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions. For example, the methyl groups (4,6-positions) appear as singlets near δ 2.5 ppm, while the sulfanyl-aminopropyl chain shows distinct splitting patterns .
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters include bond angles at the sulfur atom and π-π stacking interactions in the pyrimidine ring .
Q. What safety precautions are critical when handling this compound?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of dust or vapors.
- Store in airtight containers away from oxidizing agents. Consult Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., eye rinsing with water for 15 minutes) .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder in the sulfanyl side chain) be addressed?
- Apply TWINABS (in SHELX suite) for data scaling and absorption corrections. Use PART instructions in SHELXL to model disordered regions. Validate refinement with R-factor convergence (<5%) and electron density maps .
- For π-π interactions, analyze centroid distances (e.g., 3.59 Å in related pyrimidine complexes) and adjust thermal parameters (U_eq) for aromatic rings .
Q. What mechanistic insights exist for bromination or functionalization of the pyrimidine ring?
- Bromination at the 2-position may proceed via radical intermediates (e.g., NBS in CHCl₃). Monitor reaction conditions (temperature, light) to avoid over-bromination. Characterize products via HR-MS and ¹³C NMR to distinguish between mono- and di-substituted derivatives .
- For regioselective modifications, employ directing groups (e.g., sulfanyl chains) to activate specific ring positions .
Q. How can computational methods complement experimental data for this compound?
- Perform DFT calculations (e.g., Gaussian 09) to optimize geometry and predict NMR chemical shifts. Compare with experimental data to validate substituent effects .
- Use molecular docking to explore potential biological interactions (e.g., enzyme inhibition), though direct studies on this compound are limited. Reference analogs like sulfonamide-pyrimidine derivatives for guidance .
Q. What strategies improve yield in Suzuki-Miyaura couplings involving pyrimidine scaffolds?
- Optimize ligand systems : Bulky ligands (e.g., SPhos) enhance catalytic activity for electron-deficient pyrimidines.
- Control solvent polarity : THF/H₂O (4:1) mixtures balance solubility and reaction rates.
- Monitor temperature : 80–100°C typically achieves >70% conversion .
Q. How are impurities or by-products identified during synthesis?
- Use HPLC-MS with C18 columns (e.g., SunShell C18, 5 µm) to separate and quantify impurities. Reference standards (e.g., pyrimethanil metabolites) aid peak identification .
- IR spectroscopy helps detect functional groups (e.g., unreacted thiols at ~2550 cm⁻¹) .
Methodological Notes
- Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor-provided data .
- Data contradiction : Cross-validate crystallographic results (e.g., SHELXL refinements) with spectroscopic data to resolve discrepancies in bond lengths or angles .
- Scalability : For multi-gram synthesis, optimize column chromatography conditions (e.g., gradient elution) to reduce solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
